molecular formula C11H13ClN2O B2545819 6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1353496-62-4

6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2545819
CAS No.: 1353496-62-4
M. Wt: 224.69
InChI Key: MWXGBVRRLLFUMF-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 3-methylquinoline with formaldehyde and ammonium chloride in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its quinoline core structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(aminomethyl)-3-methyl-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-7-4-9-5-8(6-12)2-3-10(9)13-11(7)14;/h2-5H,6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXGBVRRLLFUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)CN)NC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353496-62-4
Record name 6-(aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride
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